molecular formula C26H15NO4 B11718182 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 5476-99-3

3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one

Katalognummer: B11718182
CAS-Nummer: 5476-99-3
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: PARVJPDURSLVIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is a derivative of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, characterized by phenoxy substituents at positions 3 and 5 of the anthraquinone-fused isoxazole ring. The scaffold itself is notable for its planar aromatic system, which facilitates π-π interactions and binding to biological targets such as histone methyltransferases (e.g., G9a) .

The compound’s synthesis likely follows methodologies similar to its analogs, such as diazotization and azide cyclization, as seen in the preparation of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one (76% yield) . Its phenoxy groups may enhance solubility and modulate electronic effects compared to halogen or alkylamino derivatives.

Eigenschaften

CAS-Nummer

5476-99-3

Molekularformel

C26H15NO4

Molekulargewicht

405.4 g/mol

IUPAC-Name

10,12-diphenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H15NO4/c28-25-18-13-7-8-14-19(18)26-23-22(25)20(29-16-9-3-1-4-10-16)15-21(24(23)27-31-26)30-17-11-5-2-6-12-17/h1-15H

InChI-Schlüssel

PARVJPDURSLVIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)OC6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthraquinone with hydroxylamine to form an anthra[1,9-cd]isoxazol-6-one intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with phenol derivatives to introduce the phenoxy groups at the 3 and 5 positions.

Industrial Production Methods

While specific industrial production methods for 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the phenoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogenated phenols or other nucleophiles can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of phenoxy-substituted anthra[1,9-cd]isoxazol-6-one derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including anti-cancer properties.

    Medicine: The compound is being explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of advanced materials, such as organic semiconductors or dyes.

Wirkmechanismus

The mechanism of action of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the protein lysine methyltransferase G9a, which plays a role in epigenetic regulation. By inhibiting G9a, the compound can modulate gene expression and induce apoptosis in cancer cells. The molecular pathways involved include the reduction of histone H3 lysine 9 dimethylation (H3K9me2), leading to changes in chromatin structure and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) LogP (Predicted)
3,5-Diphenoxy-6H-anthra[...]-6-one* 3,5-OPh C₂₆H₁₆N₂O₃ 404.4 ~750 (est.) ~1.4 (est.) ~3.5 (est.)
3,5-Dibromo-6H-anthra[...]-6-one 3,5-Br C₁₄H₆Br₂N₂O₂ 379.9 N/A N/A 2.8
3,5-Bis[(2-iodoethyl)amino] derivative 3,5-NHCH₂CH₂I C₁₈H₁₅I₂N₃O₂ 559.1 717.2 2.113 -4.09
5-(Ethenylamino)-6H-anthra[...]-6-one 5-NHCH=CH₂ C₁₆H₁₀N₂O₂ 262.3 N/A N/A 1.2
5-Anilino-6H-anthra[...]-6-one 5-NHPh C₂₀H₁₂N₂O₂ 312.3 N/A N/A 5.0

*Estimated values based on structural similarity to analogs.

Key Observations :

  • Halogenated Derivatives (e.g., 3,5-dibromo): Exhibit higher molecular weights and lipophilicity (LogP ~2.8) due to bromine atoms, favoring membrane permeability .
  • Phenoxy/Aryl Derivatives: Larger substituents (e.g., phenoxy, anilino) increase steric bulk and LogP, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
G9a Inhibition

The 6H-anthra[...]isoxazol-6-one scaffold is a validated inhibitor of G9a, a histone lysine methyltransferase implicated in cancer. Key findings:

  • CPUY074020 : A derivative discovered via shape-based virtual screening, showing IC₅₀ = 0.28 μM against G9a and anti-proliferative effects in leukemia cells .
  • 3,5-Disubstituted Analogs: Bromo and amino derivatives exhibit enhanced binding affinity due to interactions with Zn²⁺ in the G9a active site .
Thiol Reactivity and Toxicity
  • Thiol Trapping : The scaffold reacts with nucleophilic thiols (e.g., glutathione), forming covalent adducts that may contribute to off-target effects .

Biologische Aktivität

3,5-Diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the isoxazole family. Its unique structure combines an anthraquinone core with an isoxazole ring and phenoxy substituents, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one can be represented as follows:

C22H17NO3\text{C}_{22}\text{H}_{17}\text{N}\text{O}_3

Biological Activity Overview

Research has shown that 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity : It has been studied for its potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways.

Antimicrobial Activity

The antimicrobial properties of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one have been evaluated against several pathogens. The minimum inhibitory concentration (MIC) values for common bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Reference Drug (Norfloxacin)
Staphylococcus aureus328
Escherichia coli6416
Bacillus cereus1632
Methicillin-resistant S. aureus1664

The compound demonstrated significant activity against methicillin-resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one inhibits the growth of various cancer cell lines. The results are summarized in Table 2.

Cancer Cell LineIC50 (µM)Reference Drug (Doxorubicin)
HeLa (Cervical Cancer)120.5
MCF-7 (Breast Cancer)150.3
A549 (Lung Cancer)100.4

The anticancer mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 3: Cytokine Levels

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha1500500
IL-61200300

These findings suggest that the compound may serve as a therapeutic agent in inflammatory diseases.

The biological activity of 3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptors associated with inflammation and pain pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, paving the way for new antibiotic development.
  • Cancer Research : Another study reported that the compound induced apoptosis in breast cancer cells through mitochondrial pathway activation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.